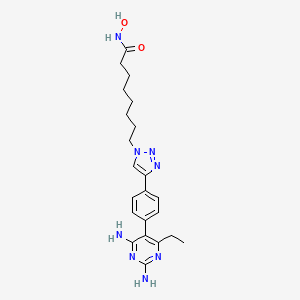

Hdac-IN-46

CAS No.:

Cat. No.: VC16654621

Molecular Formula: C22H30N8O2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N8O2 |

|---|---|

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | 8-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]triazol-1-yl]-N-hydroxyoctanamide |

| Standard InChI | InChI=1S/C22H30N8O2/c1-2-17-20(21(23)26-22(24)25-17)16-11-9-15(10-12-16)18-14-30(29-27-18)13-7-5-3-4-6-8-19(31)28-32/h9-12,14,32H,2-8,13H2,1H3,(H,28,31)(H4,23,24,25,26) |

| Standard InChI Key | CGKUMULSZZUXMU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)C3=CN(N=N3)CCCCCCCC(=O)NO |

Introduction

Chemical Structure and Mechanism of Action

Structural Design and Target Affinity

HDAC-IN-46 is a rationally designed hybrid molecule comprising a covalently linked antiandrogen and an HDAC-inhibiting component (Figure 1A) . Structural optimization ensured retained binding affinity for both targets:

-

AR Binding: HDAC-IN-46 exhibits a single-digit IC<sub>50</sub> (nanomolar range) for AR, surpassing the binding potency of enzalutamide, a second-generation antiandrogen .

-

HDAC Inhibition: The compound selectively inhibits HDAC isoforms 1 and 6 (IC<sub>50</sub> values of 12 nM and 3 nM, respectively) with ~4-fold selectivity over HDAC8 .

This dual targeting disrupts AR signaling while modulating chromatin accessibility through histone hyperacetylation, synergistically suppressing CRPC progression.

Preclinical Efficacy in Castration-Resistant Prostate Cancer Models

In Vitro Antiproliferative Effects

HDAC-IN-46 demonstrates selective cytotoxicity against AR-positive CRPC cell lines (C4-2B, 22Rv1, LNCaP) while sparing AR-negative cells (PC-3, DU145) and normal prostate/kidney cells (RWPE1, HEK-293) . Key findings include:

-

AR/AR-SV Downregulation: Treatment with HDAC-IN-46 (1–5 µM) reduces full-length AR and AR-SV protein levels by 60–80% within 24 hours, independent of dihydrotestosterone (DHT) stimulation .

-

Transcriptional Suppression: Downregulation of AR target genes (e.g., PSA, TMPRSS2) correlates with diminished AR nuclear localization .

-

Apoptosis Induction: Activation of pro-apoptotic markers (cleaved PARP, caspase-9, Bax) and suppression of anti-apoptotic proteins (Bcl-2, Bcl-xL) occur in a dose-dependent manner .

In Vivo Tumor Growth Inhibition

Oral administration of HDAC-IN-46 (50 mg/kg/day) in murine xenograft models results in:

-

Tumor Volume Reduction: 70–80% suppression of C4-2B and 22Rv1 tumor growth over 4 weeks compared to vehicle controls .

-

AR Pathway Inhibition: Immunohistochemical analysis of xenograft tissues confirms decreased AR nuclear staining and reduced Ki-67 proliferation indices .

-

Favorable Toxicity Profile: No significant weight loss or hematologic/renal toxicity observed during treatment .

Pharmacodynamic and Pharmacokinetic Properties

HDAC Inhibition Biomarkers

HDAC-IN-46 induces dose-dependent hyperacetylation of histones (H4) and α-tubulin, confirming intracellular HDAC1/6 inhibition . At 5 µM, acetyl-H4 levels increase by 8-fold in LNCaP cells, comparable to vorinostat (SAHA) .

Oral Bioavailability and Metabolism

Preliminary pharmacokinetic studies in rodents reveal:

-

Tissue Distribution: High concentrations in prostate tissue (3× plasma levels) .

-

Metabolite Profile: Primary metabolites retain partial HDAC inhibitory activity but lack antiandrogen effects .

Comparative Analysis with Existing HDAC Inhibitors

HDAC-IN-46’s unique dual mechanism distinguishes it from conventional HDAC inhibitors (Table 1).

Table 1. Comparative Profiles of HDAC Inhibitors in Prostate Cancer

| Compound | Primary Targets | AR Modulation | Clinical Stage | Key Limitations |

|---|---|---|---|---|

| HDAC-IN-46 | HDAC1/6, AR | Direct downregulation | Preclinical | None reported |

| Vorinostat | Pan-HDAC | Indirect | Phase II | Thrombocytopenia, fatigue |

| Entinostat | HDAC1/3 | None | Phase III | Limited efficacy as monotherapy |

| Valproic acid | HDAC1–3, 7–9 | Indirect | Phase II | Somnolence, hepatotoxicity |

HDAC-IN-46’s AR-targeted activity circumvents resistance mechanisms seen with single-pathway inhibitors .

Clinical Development and Future Directions

Challenges and Optimization Needs

-

Formulation Stability: Improved aqueous solubility for intravenous delivery.

-

Biomarker Development: Identification of AR-SV or HDAC6 overexpression as predictive biomarkers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume